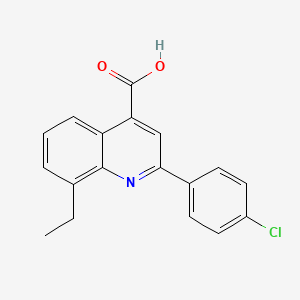

2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-8-ethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-2-11-4-3-5-14-15(18(21)22)10-16(20-17(11)14)12-6-8-13(19)9-7-12/h3-10H,2H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGOWVBLMHQSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001214339 | |

| Record name | 2-(4-Chlorophenyl)-8-ethyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590350-43-9 | |

| Record name | 2-(4-Chlorophenyl)-8-ethyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590350-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-8-ethyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001214339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives. The specific steps for synthesizing this compound include:

Formation of 4-chlorophenyl ketone: This can be achieved by reacting 4-chlorobenzaldehyde with an appropriate ketone under acidic conditions.

Cyclization: The resulting intermediate undergoes cyclization in the presence of a base to form the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides, which have different biological activities.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

-

Antibacterial Activity :

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including 2-(4-chlorophenyl)-8-ethylquinoline-4-carboxylic acid. Research indicated that compounds with similar structures exhibited significant activity against multidrug-resistant bacteria, making them promising candidates for developing new antibiotics .The molecular docking studies suggest that these compounds bind effectively to bacterial DNA gyrase, which is crucial for bacterial replication .Compound Bacterial Strain Inhibition Zone (mm) This compound E. coli 20.7 ± 1.5 Analog 1 Staphylococcus aureus 16.0 ± 1.7 Analog 2 Pseudomonas aeruginosa 13.7 ± 0.58 -

Antioxidant Properties :

The antioxidant capabilities of quinoline derivatives have been extensively studied. The compound has shown promising results in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound and its derivatives:

-

Synthesis and Evaluation :

A study synthesized various analogs and assessed their biological activities. Compounds were screened for both antibacterial and antioxidant activities using established methods such as disc diffusion and DPPH assays. Notably, some derivatives displayed enhanced activity compared to the parent compound . -

Molecular Modeling Studies :

In silico studies provided insights into the binding interactions of these compounds with target proteins involved in bacterial resistance mechanisms. This approach aids in rational drug design, focusing on optimizing the pharmacological profile of quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following quinoline-4-carboxylic acid derivatives share core structural similarities but differ in substituents at positions 2 (aryl group) and 8 (alkyl/halogen substituent).

Table 1: Structural and Physicochemical Comparison

Biological Activity

Overview

2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features a quinoline core, which is known for various biological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C18H16ClN1O2

- Molecular Weight : 319.78 g/mol

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound, quinoline-4-carboxamide derivatives, showed promising antitumor activity through the inhibition of translation elongation factor 2 () in Plasmodium falciparum, which is critical for protein synthesis and cell proliferation .

Case Study:

A study investigating the cytotoxic effects of quinoline derivatives reported that certain compounds induced apoptosis in cancer cells by activating pathways involving p53 and caspase cascades. The IC50 values for some derivatives were found to be below 10 µM against MCF-7 breast cancer cells, indicating potent anticancer properties .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 9.32 |

| Compound B | A-549 | 22.09 |

| This compound | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have also been explored extensively. The compound has shown activity against various bacterial strains, with some studies indicating that modifications to the quinoline structure can enhance its antimicrobial efficacy .

Mechanism of Action:

The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Early findings suggest that modifications to the side chains can significantly influence these properties, impacting overall bioavailability and therapeutic effectiveness .

Toxicity Studies

Toxicological assessments have indicated that while some derivatives exhibit low toxicity profiles in vitro, further in vivo studies are necessary to fully understand the safety margins and potential side effects associated with long-term use.

Q & A

What are the recommended synthetic routes for 2-(4-Chlorophenyl)-8-ethylquinoline-4-carboxylic acid, and how can isomerization challenges be mitigated?

A multi-step synthesis involving cyclocondensation of substituted anilines with ketones or aldehydes is commonly employed. Critical intermediates may include halogenated phenyl rings and ethyl-substituted quinoline precursors. To address isomerization, catalytic Lewis acids (e.g., BF₃·Et₂O) can selectively promote trans-isomer formation during cyclization, as demonstrated in analogous quinoline syntheses . Purification via selective crystallization in polar aprotic solvents (e.g., DMF/water mixtures) helps isolate the desired product.

How can the crystal structure of this compound be resolved, and what computational tools optimize refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For refinement, the SHELX suite (e.g., SHELXL) is widely used due to its robustness in handling small-molecule data, even with twinned or high-resolution datasets . Key parameters include:

- Data collection: Low-temperature (e.g., 100 K) to minimize thermal motion.

- Refinement strategy: Iterative cycles of least-squares minimization with restraints for anisotropic displacement parameters.

Validation tools like PLATON should be used to check for missed symmetry or disorder .

What experimental models are suitable for studying its antitumor/apoptotic mechanisms?

- In vitro: Human cancer cell lines (e.g., HeLa, MCF-7) with assays for caspase-3/7 activation (luminescence-based) and mitochondrial membrane potential (JC-1 dye). Dose-response curves (0.1–100 µM) should include positive controls (e.g., staurosporine) .

- In vivo: Xenograft models (e.g., nude mice with HT-29 tumors) using oral/intraperitoneal administration (1–10 mg/kg). Confounding factors like metabolic stability must be assessed via LC-MS pharmacokinetic studies .

How can contradictory results in kinase inhibition assays be systematically addressed?

Discrepancies may arise from assay conditions (ATP concentration, pH) or off-target effects. Recommendations:

- Control experiments: Include known kinase inhibitors (e.g., imatinib for Abl) and ATP-competitive controls.

- Orthogonal assays: Combine radiometric (³²P-ATP) and fluorescence-based (ADP-Glo™) methods.

- Data normalization: Use Z’-factor ≥ 0.5 to validate assay robustness. Cross-validate with siRNA knockdown of target kinases .

What analytical techniques are critical for confirming purity and structural integrity?

- HPLC-MS: Reverse-phase C18 columns (gradient: 5–95% acetonitrile in 0.1% formic acid) with ESI+ detection for molecular ion ([M+H]⁺) and fragments.

- NMR: ¹H/¹³C spectra in DMSO-d₆ to verify substituent positions (e.g., ethyl group at C8, chlorophenyl at C2).

- Elemental analysis: Deviation ≤ 0.4% for C, H, N.

- XRD: R-factor ≤ 0.05 for high-confidence structural assignment .

How should researchers handle synthetic intermediates to minimize degradation?

- Storage: Argon atmosphere at –20°C in amber vials.

- Characterization: Monitor via TLC (silica, ethyl acetate/hexane) and FTIR for functional groups (e.g., carboxylic acid O-H stretch ~2500 cm⁻¹).

- By-product removal: Flash chromatography (silica gel, 230–400 mesh) with gradient elution .

What strategies resolve discrepancies in reported IC₅₀ values across studies?

- Meta-analysis: Compare assay parameters (cell density, incubation time, serum content).

- Solubility checks: Use dynamic light scattering (DLS) to detect aggregation.

- Proteomic profiling: Identify binding partners via pull-down assays with biotinylated analogs .

Are there computational models for predicting its pharmacokinetic properties?

Yes. Tools like SwissADME predict:

- LogP: ~3.2 (moderate lipophilicity).

- Bioavailability: 50–60% due to carboxylic acid’s solubility-limited absorption.

- Metabolism: CYP3A4-mediated oxidation of the ethyl group. Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .

What safety protocols are essential during handling?

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods for weighing and synthesis.

- Spill management: Absorb with vermiculite, neutralize with 5% NaOH, and dispose as hazardous waste .

How can structure-activity relationships (SAR) guide derivative design?

- Quinoline core modifications: Introduce electron-withdrawing groups (e.g., -NO₂) at C6/C7 to enhance target binding.

- Substituent effects: Replace 4-chlorophenyl with 4-CF₃ to assess steric/electronic impacts on potency.

- Carboxylic acid bioisosteres: Test tetrazole or sulfonamide replacements to improve membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.